molecular formula C6H7Cl2NO4 B14632048 2-Chloro-1-methylpyridin-1-ium perchlorate CAS No. 56505-16-9

2-Chloro-1-methylpyridin-1-ium perchlorate

Cat. No.: B14632048
CAS No.: 56505-16-9
M. Wt: 228.03 g/mol
InChI Key: VFORTIVOGDHEQN-UHFFFAOYSA-M
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Description

2-Chloro-1-methylpyridin-1-ium perchlorate is a chemical compound known for its utility in organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is often used as a reagent in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylpyridin-1-ium perchlorate typically involves the reaction of 2-chloropyridine with methyl iodide to form 2-Chloro-1-methylpyridinium iodide. This intermediate is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and distillation, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of different pyridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridinium salts, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylpyridin-1-ium perchlorate involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, amides, and other derivatives. The compound acts as a dehydrating agent, promoting the removal of water molecules during the reaction . The molecular targets include hydroxy groups in various substrates, and the pathways involved are primarily related to nucleophilic substitution and condensation reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylpyridinium iodide: Similar in structure but uses iodide instead of perchlorate.

    2-Chloro-1-methylpyridinium bromide: Another similar compound with bromide as the counterion.

    2-Chloro-1-methylpyridinium chloride: Uses chloride as the counterion.

Uniqueness

2-Chloro-1-methylpyridin-1-ium perchlorate is unique due to its perchlorate counterion, which provides different solubility and reactivity properties compared to its iodide, bromide, and chloride counterparts. This uniqueness makes it particularly useful in specific organic synthesis applications where other counterions may not be as effective.

Properties

CAS No.

56505-16-9

Molecular Formula

C6H7Cl2NO4

Molecular Weight

228.03 g/mol

IUPAC Name

2-chloro-1-methylpyridin-1-ium;perchlorate

InChI

InChI=1S/C6H7ClN.ClHO4/c1-8-5-3-2-4-6(8)7;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

VFORTIVOGDHEQN-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1Cl.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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